molecular formula C10H7IN2S B14353877 N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine CAS No. 92677-40-2

N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine

Cat. No.: B14353877
CAS No.: 92677-40-2
M. Wt: 314.15 g/mol
InChI Key: OGRMXRNUHDLCRN-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 1,3-benzothiazol-2-amine with 3-iodoprop-2-yn-1-yl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thioethers.

    Oxidation Reactions: Products include oxides or other oxidized forms.

    Reduction Reactions: Products include reduced derivatives with altered functional groups.

Scientific Research Applications

N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its antimicrobial and antifungal activities.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine involves the interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the benzothiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodoprop-2-yn-1-yl)-1,3-benzothiazol-2-amine is unique due to the presence of both the iodine atom and the benzothiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple scientific fields.

Properties

92677-40-2

Molecular Formula

C10H7IN2S

Molecular Weight

314.15 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H7IN2S/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,7H2,(H,12,13)

InChI Key

OGRMXRNUHDLCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC#CI

Origin of Product

United States

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